molecular formula C18H15FN2O3S B2954090 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 929473-90-5

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2954090
CAS No.: 929473-90-5
M. Wt: 358.39
InChI Key: AXWLLGGNQVPLII-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolidinone-acetamide class, characterized by a 1,3-thiazolidin-2,4-dione core substituted with a 4-fluorophenyl group at position 3 and an N-(4-methylphenyl)acetamide moiety at position 3. Thiazolidinone derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-11-2-6-13(7-3-11)20-16(22)10-15-17(23)21(18(24)25-15)14-8-4-12(19)5-9-14/h2-9,15H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWLLGGNQVPLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide, a thiazolidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. The compound's unique structure, featuring a thiazolidine ring and various substituents, suggests a diverse range of interactions with biological systems.

  • Molecular Formula : C24H25FN2O5S
  • Molecular Weight : 472.53 g/mol
  • CAS Number : 592538-76-6

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties and antimicrobial effects. The following sections detail the findings from various studies regarding its efficacy against different cell lines and pathogens.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • Mechanism of Action : The presence of the thiazolidine moiety is essential for the cytotoxic activity observed in several studies. The compound has shown to induce apoptosis in cancer cells, likely through the modulation of Bcl-2 family proteins .
  • Case Studies :
    • In vitro studies have demonstrated that compounds similar to 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide exhibit IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cell lines .
    • Molecular docking studies suggest strong binding affinity to key apoptotic proteins, indicating potential for therapeutic applications in oncology .

Antibacterial Activity

The antibacterial potential of this compound has also been explored:

  • Efficacy Against Pathogens : It has been reported that derivatives similar to this thiazolidine compound demonstrate promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed better antibiofilm potential compared to cefadroxil at concentrations of 100 μg/100 μL .
  • Mechanism of Action : The antibacterial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit biofilm formation, which is critical for bacterial virulence .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the phenyl ring and thiazolidine core significantly influence biological activity:

ModificationEffect on Activity
Fluorine substitution on phenyl ringEnhances cytotoxicity
Methyl group at position 4 on phenyl ringIncreases interaction with target proteins
Variations in acetamide side chainAlter antibacterial effectiveness

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxic Activity Against Cancer Cell Lines

Thiazolidinone-acetamide derivatives with modifications to the aryl substituents or linker groups demonstrate significant variability in anticancer activity:

Compound Name Substituents/Modifications Tested Cell Lines (IC₅₀, µg/mL) Reference
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole-linked 3,4,5-trimethoxyphenyl group MCF-7 (15.28), A549 (12.7)
Compound 18 () Chlorobenzoyl hydrazinylidene methyl group MCF-7, A549 (higher activity than Alegaon derivatives)
N-(4-(m-Chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) m-Chlorophenyl on thiazol-2-yl group α-Glucosidase inhibition (63%)
N-(4-(o-Fluorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3j) o-Fluorophenyl on thiazol-2-yl group α-Glucosidase inhibition (58%)

Key Observations :

  • The trimethoxyphenyl-thiadiazole analog () shows superior cytotoxicity against breast (MCF-7) and lung (A549) cancer cells compared to simpler aryl substitutions .
  • Electron-withdrawing groups (e.g., chloro, fluoro) on the aryl ring enhance enzyme inhibitory activity, as seen in α-glucosidase inhibition studies .

Structural and Functional Modifications

Substituent Effects on the Thiazolidinone Core
  • 4-Fluorophenyl vs. 4-Methylphenyl: The target compound’s 4-fluorophenyl group at position 3 may enhance metabolic stability and receptor binding compared to non-halogenated analogs. In contrast, the 4-methylphenyl group on the acetamide moiety (N-substituent) likely influences solubility and bioavailability .
  • Morpholinylmethyl Substitution : A related compound, N-(4-methylphenyl)-2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide (CAS 347364-48-1), incorporates a morpholine ring, which improves water solubility and may modulate kinase inhibition pathways .
Tautomerism and Stability
  • Analogous compounds, such as amide 3c (), exist as tautomeric mixtures (e.g., thiazolidinone-imino vs. thiazol-5-yl-acetamide forms), which could affect biological activity and reactivity .

Antioxidant and Anti-inflammatory Activity

  • N-(1,3-Benzothiazol-2-yl) Derivatives : Compounds with benzothiazole substitutions exhibit dual antioxidant (DPPH radical scavenging) and anti-inflammatory activity, with lipid peroxidation inhibition rates exceeding 50% in some cases .

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